molecular formula C7H8ClN3 B581790 Imidazo[1,2-a]pyridin-6-amine hydrochloride CAS No. 1306604-40-9

Imidazo[1,2-a]pyridin-6-amine hydrochloride

Cat. No.: B581790
CAS No.: 1306604-40-9
M. Wt: 169.612
InChI Key: NCEBWAUIRSROFP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridin-6-amine hydrochloride plays a significant role in biochemical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Cellular Effects

This compound has shown submicromolar inhibitory activity against various tumor cell lines . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has shown submicromolar inhibitory activity against various tumor cell lines

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, in the acute TB mouse model, there was a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .

Metabolic Pathways

It is known that it interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is expected that it interacts with transporters or binding proteins and can have effects on its localization or accumulation .

Subcellular Localization

It is expected that it includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of imidazo[1,2-a]pyridin-6-amine hydrochloride can be achieved through various synthetic routes. Common methods include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.

Chemical Reactions Analysis

Scientific Research Applications

Imidazo[1,2-a]pyridin-6-amine hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Imidazo[1,2-a]pyridin-6-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEBWAUIRSROFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60705488
Record name Imidazo[1,2-a]pyridin-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306604-40-9
Record name Imidazo[1,2-a]pyridin-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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